4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require refluxing in ethanol or other suitable solvents, with the use of catalysts such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the chromen ring or the furan-2-carboxylate group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds with different biological activities.
Scientific Research Applications
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranosid
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is unique due to its specific structural features, such as the fusion of the chromen ring with the furan-2-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a member of the chromen derivatives, known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and anticoagulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a chromen backbone with a phenyl group and a furan-2-carboxylate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
1. Enzyme Inhibition
- The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes and cancer progression. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the inflammatory response .
2. Anticoagulant Activity
- Research indicates that this compound may inhibit coagulation factor XIa (FXIa), demonstrating an IC50 value of 0.77 µM. This suggests its potential as a lead compound for developing anticoagulants .
Biological Activity Studies
Numerous studies have evaluated the biological activities of this compound. Below are key findings summarized from various research efforts:
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Anticancer Activity : A study investigated the cytotoxic effects on various cancer cell lines, demonstrating that derivatives of this compound could inhibit cell proliferation through apoptosis induction.
- Inflammatory Disorders : In vitro studies indicated that this compound could reduce inflammatory markers in activated macrophages, suggesting its potential application in treating chronic inflammatory diseases.
- Neuroprotection : Preliminary findings suggest that derivatives may protect neuronal cells from oxidative damage, indicating possible applications in neurodegenerative diseases.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-15-9-8-14(25-20(22)17-7-4-10-23-17)11-18(15)24-12-16(19)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCZLJVTLXZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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